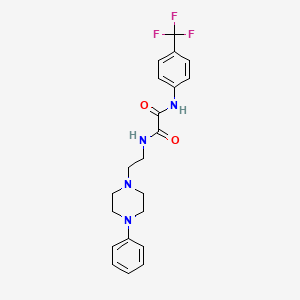

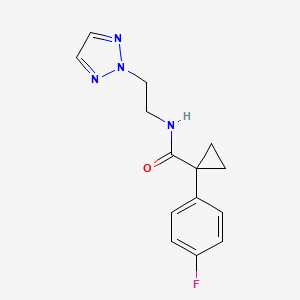

![molecular formula C16H15N3O5S B2892393 2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 912887-74-2](/img/structure/B2892393.png)

2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a derivative of pyrido[2,3-d]pyrimidine . Pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles .

Synthesis Analysis

The synthesis of this compound involves a one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This method yields a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate heterocycle derivatives .Molecular Structure Analysis

The molecular structure of this compound involves a significantly longer C15–N14 bond length (1.420 (2)Å) and a nonplanar geometry of the C16–C15–N14–H14 fragment (torsion angle = 31.1 (3)°), indicating that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .Chemical Reactions Analysis

The compound is part of a class of compounds that exhibit a wide range of biological properties such as antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer activity . They can be synthesized via various methods, including formamidine formation followed by selective nucleophilic addition with different primary amines .Physical And Chemical Properties Analysis

The compound forms yellow crystals with a melting point of 217–219 °C . The IR (KBr) values are 1667, 1734, 2887, 2915, 3253, 3360 cm −1 .科学的研究の応用

Synthetic Methodologies

- The synthesis of erythrinanes via Mn(III)/Cu(II)-mediated oxidative radical cyclization demonstrates the utility of similar compounds in complex organic syntheses, leading to naturally occurring Erythrina alkaloids. This approach highlights the potential for using such compounds in synthetic organic chemistry to construct complex, biologically active molecules (Chikaoka et al., 2003).

Radiolabeling for Imaging

- A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives labeled with fluorine-18 for positron emission tomography (PET) imaging, showcases the application of structurally similar compounds in the development of selective radioligands for imaging translocator proteins, potentially useful in diagnosing and studying diseases (Dollé et al., 2008).

Antimicrobial Activity

- The development of new pyrimidinone and oxazinone derivatives fused with thiophene rings and their evaluation as antimicrobial agents exemplify the potential of such compounds in contributing to the discovery of new antibiotics. This line of research is crucial in addressing the growing concern of antimicrobial resistance (Hossan et al., 2012).

Drug Discovery for Diabetes

- The identification of fused-pyrimidine derivatives as potent and orally active GPR119 agonists, through the optimization of the amino group in the pyrimidine ring, underscores the role of such compounds in the discovery of new therapeutic agents for treating type 2 diabetes mellitus (Negoro et al., 2012).

Anti-angiogenic and Anticancer Properties

- Research on 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones for their anticancer activities, including tubulin-binding and anti-angiogenic effects, indicates the potential of such compounds in the development of pleiotropic anticancer drugs (Gold et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c1-23-10-5-9(6-11(7-10)24-2)19-15(21)14-12(3-4-25-14)18(16(19)22)8-13(17)20/h3-7H,8H2,1-2H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUWZWLRDBYBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B2892315.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide](/img/structure/B2892317.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid](/img/structure/B2892324.png)

![4-(4-methylphenyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2892325.png)

![2-Chloro-N-[2-(cyclohepten-1-yl)ethyl]propanamide](/img/structure/B2892326.png)

![6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride](/img/structure/B2892329.png)

![2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2892330.png)